molecular formula C18H14Cl2O7 B1230309 Gangaleoidin

Gangaleoidin

Cat. No. B1230309
M. Wt: 413.2 g/mol
InChI Key: RPHAAJGBADUATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester is a carbonyl compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Alternative Synthesis: A study by Cullen and Sargent (1982) presented an alternative synthesis for the lichen depsidone gangaleoidin, involving the oxidation and thermolysis of certain methyl benzoates to create gangaleoidin (Cullen & Sargent, 1982).
  • Structural Revision: Sargent, Vogel, and Elix (1975) revised the structure of gangaleoidin based on degradative, spectroscopic, and synthetic evidence, leading to a better understanding of its chemical composition (Sargent, Vogel, & Elix, 1975).

Phytochemical Examination

  • Natural Products from Lichen: In a study by Devlin et al. (1986), gangaleoidin was identified as one of the natural products isolated from Lecanora gangaleoides, a lichen, contributing to the understanding of lichen's phytochemical properties (Devlin, Mahandru, Ollis, & Smith, 1986).

Broader Research Perspectives

  • Drug Discovery: A paper by Drews (2000) in "Science" emphasizes the importance of chemical and pharmacological research in drug discovery, which is relevant to understanding the potential applications of compounds like gangaleoidin in the broader context of medicinal chemistry (Drews, 2000).
  • Ethical Implications in Biomedical Research: Bredenoord, Clevers, and Knoblich (2017) discuss the ethical considerations in biomedical research, pertinent to the study and application of compounds like gangaleoidin in various medical and scientific contexts (Bredenoord, Clevers, & Knoblich, 2017).

properties

Product Name

Gangaleoidin

Molecular Formula

C18H14Cl2O7

Molecular Weight

413.2 g/mol

IUPAC Name

methyl 8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate

InChI

InChI=1S/C18H14Cl2O7/c1-6-11-16(13(20)14(21)12(6)19)27-15-7(2)10(17(22)25-4)8(24-3)5-9(15)26-18(11)23/h5,21H,1-4H3

InChI Key

RPHAAJGBADUATP-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gangaleoidin
Reactant of Route 2
Gangaleoidin
Reactant of Route 3
Reactant of Route 3
Gangaleoidin
Reactant of Route 4
Gangaleoidin
Reactant of Route 5
Gangaleoidin
Reactant of Route 6
Gangaleoidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.